molecular formula C20H20BrN5 B11437650 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11437650
M. Wt: 410.3 g/mol
InChI Key: FLDVLVJACFAGNN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and quinazoline moieties in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne. This step is often catalyzed by copper(I) salts.

    Quinazoline Ring Formation: The quinazoline ring is synthesized from anthranilic acid derivatives through a series of condensation reactions.

    Final Coupling: The triazole and quinazoline moieties are coupled together using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine
  • N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine

Uniqueness

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to the presence of the bromine atom in the phenyl ring and the specific substitution pattern on the triazoloquinazoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20BrN5

Molecular Weight

410.3 g/mol

IUPAC Name

3-(3-bromophenyl)-N-butyl-N-methyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C20H20BrN5/c1-3-4-12-25(2)19-16-10-5-6-11-17(16)26-20(22-19)18(23-24-26)14-8-7-9-15(21)13-14/h5-11,13H,3-4,12H2,1-2H3

InChI Key

FLDVLVJACFAGNN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br

Origin of Product

United States

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